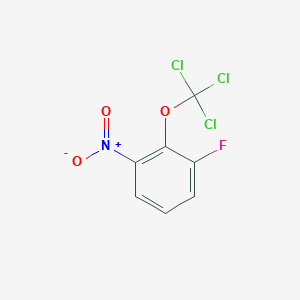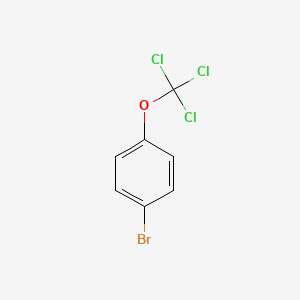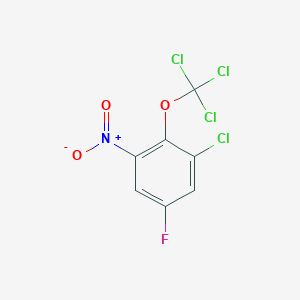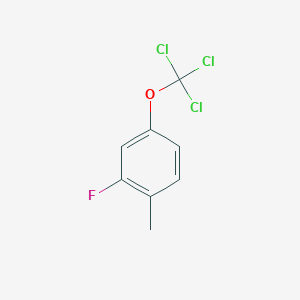![molecular formula C7H3ClF3NO3 B1402239 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene CAS No. 1404193-51-6](/img/structure/B1402239.png)
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene
Übersicht
Beschreibung
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene, also known as CFMNB, is a synthetic organic compound belonging to the class of aryl nitro compounds. It is a colorless solid with a melting point of 97.5°C and a boiling point of 181°C. CFMNB is a versatile compound that has a wide range of applications in the scientific research field. It has been used in various areas such as organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has been used in various scientific research applications. It has been used in organic synthesis for the preparation of various organic compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals. Furthermore, it has been used in drug discovery, biochemistry, and molecular biology. It has been used in the synthesis of various biologically active compounds such as antibiotics, antifungals, and antiviral agents. Additionally, it has been used in the synthesis of various fluorescent probes and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene is not well understood. However, it is believed that the nitro group of this compound is responsible for its biological activity. The nitro group can act as an electron acceptor, which can cause a decrease in the electron density of the molecule. This can lead to an increase in the reactivity of the molecule and can result in the formation of reactive intermediates. These reactive intermediates can then interact with other molecules, leading to the formation of various products.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antiviral activity. It has also been reported to have cytotoxic activity against various cancer cell lines. Additionally, it has been reported to have anti-inflammatory and immunomodulatory effects. It has also been reported to have antioxidant and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is a versatile compound and can be used in a variety of laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is that it is a hazardous compound and should be handled with care. Additionally, it is a toxic compound and should be used in a well-ventilated area. Furthermore, it has a low solubility in water and should not be used in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 2-[Chloro(difluoro)methoxy]-1-fluoro-3-nitro-benzene in scientific research. One of the main directions is to further explore its potential as an antimicrobial agent. Additionally, further research could be done to explore its potential as an anticancer agent. Furthermore, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be done to explore its potential as a fluorescent probe and fluorescent dye. Finally, further research could be done to explore its potential as a catalyst in organic synthesis.
Eigenschaften
IUPAC Name |
2-[chloro(difluoro)methoxy]-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-4(9)2-1-3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWBFLUCHHPUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)(F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)
![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)

![2-[Chloro(difluoro)methoxy]-4-fluoro-1-nitro-benzene](/img/structure/B1402166.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)

![1-[Chloro(difluoro)methoxy]-3-fluoro-2-methyl-benzene](/img/structure/B1402174.png)

![4-[Chloro(difluoro)methoxy]-1,2-difluoro-benzene](/img/structure/B1402178.png)
![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
